molecular formula C12H10Cl2N2O2 B15051994 3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one

3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one

Cat. No.: B15051994
M. Wt: 285.12 g/mol
InChI Key: ZZFALDRYAYQAJX-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one is a synthetic organic compound characterized by its pyrimidinone core structure substituted with a dichlorophenyl group and hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorophenylamine and acetylacetone.

    Cyclization Reaction: The reaction proceeds through a cyclization process where the 2,3-dichlorophenylamine reacts with acetylacetone under acidic or basic conditions to form the pyrimidinone core.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

    Methylation: The final step involves the methylation of the pyrimidinone ring, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce the pyrimidinone ring.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,3-Dichlorophenyl)-2,5-dimethylpyrimidin-4-one.

    Reduction: Formation of 3-(2,3-Dichlorophenyl)-2,5-dimethylpyrimidin-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

    2,4-Dichlorophenol: Another chlorinated phenol with different substitution patterns.

    2,5-Dichlorophenol: Similar to 2,3-Dichlorophenol but with chlorine atoms in different positions.

Uniqueness

3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and biological properties. Its combination of dichlorophenyl, hydroxyl, and methyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4-one

InChI

InChI=1S/C12H10Cl2N2O2/c1-6-11(17)15-7(2)16(12(6)18)9-5-3-4-8(13)10(9)14/h3-5,17H,1-2H3

InChI Key

ZZFALDRYAYQAJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)C2=C(C(=CC=C2)Cl)Cl)C)O

Origin of Product

United States

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